molecular formula C20H19BrClN3O B4162201 2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide

2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide

Cat. No. B4162201
M. Wt: 432.7 g/mol
InChI Key: FTTZYSHKLFHMIN-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It has been studied for its potential use in various scientific research applications due to its unique properties. In

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, which suggests that it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide in lab experiments is its potential as a chemotherapeutic agent and treatment for neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide. One direction is to further study its mechanism of action and optimize its use as a chemotherapeutic agent and treatment for neurodegenerative disorders. Another direction is to explore its potential use in other scientific research applications, such as in the treatment of infectious diseases or as a tool for studying cellular processes.

Scientific Research Applications

2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O/c1-25(2)9-8-23-20(26)17-12-19(13-4-3-5-14(21)10-13)24-18-7-6-15(22)11-16(17)18/h3-7,10-12H,8-9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTZYSHKLFHMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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